4-Cyano-4'-(Trifluoromethyl)biphenyl

Description

BenchChem offers high-quality 4-Cyano-4'-(Trifluoromethyl)biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-4'-(Trifluoromethyl)biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

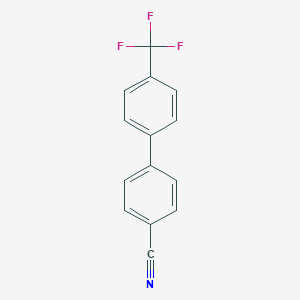

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEWFAFOFOSWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402464 | |

| Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140483-60-9 | |

| Record name | 4-Cyano-4'-(Trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Analysis of 4-Cyano-4'-(trifluoromethyl)biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-Cyano-4'-(trifluoromethyl)biphenyl, a key intermediate in the development of advanced functional materials and potentially in medicinal chemistry. The document details the spectroscopic characteristics, synthesis, and key structural features of the molecule. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling is provided. A visualization of the synthetic workflow is also included.

Introduction

4-Cyano-4'-(trifluoromethyl)biphenyl is a biphenyl derivative functionalized with two strong electron-withdrawing groups: a cyano (-CN) group and a trifluoromethyl (-CF₃) group. This substitution pattern results in a molecule with a significant dipole moment and unique electronic and photophysical properties.[1] These characteristics make it a valuable building block in the synthesis of liquid crystals, organic semiconductors, and other advanced materials.[1] The trifluoromethyl group enhances thermal and metabolic stability, while the cyano group promotes ordered molecular packing, crucial for applications in liquid crystal displays and organic electronics.[1]

Molecular Structure and Properties

The core structure of 4-Cyano-4'-(trifluoromethyl)biphenyl consists of two phenyl rings linked by a single C-C bond. The cyano and trifluoromethyl substituents are located at the para positions of their respective rings, creating a linear and highly polar molecule.

Table 1: General Properties of 4-Cyano-4'-(trifluoromethyl)biphenyl

| Property | Value |

| Molecular Formula | C₁₄H₈F₃N |

| Molecular Weight | 247.21 g/mol |

| CAS Number | 140483-60-9 |

| InChI Key | NHEWFAFOFOSWGG-UHFFFAOYSA-N |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 4-Cyano-4'-(trifluoromethyl)biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data (499.73 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.77, 7.75 | m | 4H, H3, H5, H9, H11 |

| 7.70 | m | 4H, H2, H6, H8, H12 |

Table 3: ¹³C NMR Spectroscopic Data (125.67 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 144.1 | C7 |

| 142.7 | C4 |

| 132.8 | C9, C11 |

| 130.7 (q, ²JC-F = 32.5 Hz) | C1 |

| 127.9 | C8, C12 |

| 127.6 | C3, C5 |

| 126.1 (q, ³JC-F = 3.5 Hz) | C2, C6 |

| 124 (q, ¹JC-F = 270 Hz) | CF₃ |

| 118.5 | CN |

| 112.0 | C10 |

Table 4: ¹⁹F NMR Spectroscopic Data (470.17 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -62.67 | s | CF₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data (EI, 70 eV)

| m/z | Intensity (%) | Assignment |

| 247 | 100 | [M]⁺ |

Infrared (IR) Spectroscopy

Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl

The primary synthetic route for 4-Cyano-4'-(trifluoromethyl)biphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the central biphenyl C-C bond by coupling an aryl boronic acid or ester with an aryl halide.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl.

Reagents:

-

4-Cyanophenylboronic acid

-

4-Bromobenzotrifluoride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-cyanophenylboronic acid (1.1 eq), 4-bromobenzotrifluoride (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

-

Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-Cyano-4'-(trifluoromethyl)biphenyl as a solid.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-Cyano-4'-(trifluoromethyl)biphenyl.

Logical Relationship in Materials Science Application

While no specific signaling pathways involving 4-Cyano-4'-(trifluoromethyl)biphenyl were identified, its application in materials science, particularly in the development of liquid crystals, follows a logical progression from its molecular properties to its macroscopic function.

Conclusion

4-Cyano-4'-(trifluoromethyl)biphenyl is a well-characterized molecule with significant potential in materials science. Its synthesis is readily achievable through established cross-coupling methodologies. The combination of a rigid biphenyl core with strong electron-withdrawing substituents imparts desirable electronic and self-assembly properties. Further research into its biological activities could open new avenues for its application in drug development, particularly given the known bioactivity of related compounds bearing the cyano-trifluoromethyl-phenyl motif.

References

physicochemical properties of 4-Cyano-4'-(trifluoromethyl)biphenyl

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyano-4'-(trifluoromethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-4'-(trifluoromethyl)biphenyl, with CAS Number 140483-60-9, is a fluorinated organic compound of significant interest in materials science and medicinal chemistry. Its rigid biphenyl core is functionalized with two potent electron-withdrawing groups: a cyano (-CN) and a trifluoromethyl (-CF₃) moiety. This substitution pattern creates a molecule with a strong dipole moment and unique electronic and photophysical properties.[1]

This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Core Physicochemical Properties

The key physicochemical data for 4-Cyano-4'-(trifluoromethyl)biphenyl are summarized in the tables below. This information is critical for its application in synthesis, materials development, and pharmacological studies.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile | [2] |

| CAS Number | 140483-60-9 | [1][3] |

| Molecular Formula | C₁₄H₈F₃N | [2] |

| Molecular Weight | 247.22 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(F)(F)F | - |

| InChI Key | NHEWFAFOFOSWGG-UHFFFAOYSA-N | [1] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 130 to 134 °C | [3] |

| Boiling Point | 324.5 ± 42.0 °C (Predicted) | [2] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [2] |

| logP (Octanol-Water) | Not experimentally determined. Estimated based on similar structures: 4.3 for 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl and 5.5 for 4,4'-Bis(trifluoromethyl)biphenyl. | [4] |

Table 3: Spectroscopic Data

| Technique | Data Summary (Solvent: CDCl₃ where applicable) | Reference(s) |

| ¹H NMR (499.73 MHz) | δ 7.77, 7.75 (m, 4H), 7.7 (m, 4H) | [5] |

| ¹³C NMR (125.67 MHz) | δ 144.1 (C), 142.7 (C), 132.8 (CH), 130.7 (q, ²JC-F = 32.5 Hz, C), 127.9 (CH), 127.6 (CH), 126.1 (q, ³JC-F = 3.5 Hz, CH), 124 (q, ¹JC-F = 270 Hz, CF₃), 118.5 (CN), 112 (C) | [5] |

| ¹⁹F NMR (470.17 MHz) | δ -62.67 (s, CF₃) | [5] |

| Mass Spectrometry (EI) | m/z 247 [M]⁺ (100%) | [5] |

| FTIR | Characteristic peaks expected for C≡N stretch (~2230 cm⁻¹), C-F stretches (~1100-1350 cm⁻¹), and aromatic C-H and C=C vibrations. | - |

Synthesis and Workflow

The primary route for synthesizing 4-Cyano-4'-(trifluoromethyl)biphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers high efficiency and tolerance for a wide range of functional groups.

Biological Relevance and Signaling Pathway

While 4-Cyano-4'-(trifluoromethyl)biphenyl itself is primarily a research chemical and building block, structurally related fluorinated biphenyl compounds are being investigated as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, inducing conformational changes that disrupt its catalytic activity and halt the conversion of viral RNA to DNA.

References

- 1. 4-Cyano-4'-(Trifluoromethyl)biphenyl | 140483-60-9 | Benchchem [benchchem.com]

- 2. 4'-(TRIFLUOROMETHYL)[1,1'-BIPHENYL]-4-CARBONITRILE | 140483-60-9 [amp.chemicalbook.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl | C14H7F4N | CID 20824745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to 4-Cyano-4'-(trifluoromethyl)biphenyl

CAS Number: 140483-60-9

This technical guide provides a comprehensive overview of 4-Cyano-4'-(trifluoromethyl)biphenyl, a versatile organic compound with significant applications in materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its identification, properties, synthesis, and biological relevance.

Chemical Identification and Properties

4-Cyano-4'-(trifluoromethyl)biphenyl is a substituted biphenyl molecule featuring a cyano (-CN) group and a trifluoromethyl (-CF₃) group at the para positions of the two phenyl rings. These electron-withdrawing groups impart a strong dipole moment and unique electronic properties to the molecule, making it a valuable building block in various advanced materials.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 140483-60-9[1] |

| IUPAC Name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile[2] |

| Molecular Formula | C₁₄H₈F₃N[1] |

| Molecular Weight | 247.22 g/mol [1][2] |

| InChI Key | NHEWFAFOFOSWGG-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | White to off-white crystalline powder (predicted) |

| Melting Point | Data for the specific compound is not readily available. For the related compound 4-Cyano-4'-methylbiphenyl, the melting point is 108.0 to 112.0 °C.[3][4] |

| Boiling Point | Data not available. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 4-Cyano-4'-(trifluoromethyl)biphenyl. The following data has been experimentally determined.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | (499.73 MHz, CDCl₃, δ): 7.77, 7.75 (m, 4H), 7.7 (m, 4H)[2] |

| ¹³C NMR | (125.67 MHz, CDCl₃, δ): 144.1, 142.7, 132.8, 130.7 (q, ²JC-F = 32.5 Hz), 127.9, 127.6, 126.1 (q, ³JC-F = 3.5 Hz), 124 (q, ¹JC-F = 270 Hz), 118.5, 112[2] |

| ¹⁹F NMR | (470.17 MHz, CDCl₃, δ): -62.67 (s, CF₃)[2] |

| Mass Spectrometry | (EI, 70 eV): m/z (%) 247 (100) [M⁺][2] |

| Infrared (IR) | The IR spectrum is expected to show a strong, sharp absorption band for the C≡N stretch between 2200 and 2280 cm⁻¹.[5] |

Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl

The most common and efficient method for the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the C-C bond between the two phenyl rings.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction to synthesize 4-Cyano-4'-(trifluoromethyl)biphenyl. The two primary routes involve the coupling of either: a) 4-bromobenzonitrile with 4-(trifluoromethyl)phenylboronic acid b) 4-cyanophenylboronic acid with 4-bromobenzotrifluoride

Materials:

-

Aryl halide (e.g., 4-bromobenzonitrile or 4-bromobenzotrifluoride)

-

Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid or 4-cyanophenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., aqueous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃))

-

Solvent (e.g., dioxane or a mixture of toluene/dioxane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, heptane/hexane)

Procedure:

-

In a pressure tube or Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv.), arylboronic acid (1.0 to 1.1 equiv.), and the palladium catalyst (2-3 mol%).

-

Add the solvent (e.g., dioxane or a 4:1 toluene/dioxane mixture).

-

Add an aqueous solution of the base (e.g., 2M K₂CO₃, approximately 2 equivalents).

-

Seal the vessel and heat the reaction mixture to 80-95 °C with vigorous stirring for 3-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the pure 4-Cyano-4'-(trifluoromethyl)biphenyl.

References

Solubility Profile of 4-Cyano-4'-(trifluoromethyl)biphenyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Cyano-4'-(trifluoromethyl)biphenyl in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for understanding and experimentally determining its solubility. This includes qualitative solubility predictions based on molecular structure, detailed experimental protocols, and a discussion of the factors influencing the dissolution of this compound.

Introduction to 4-Cyano-4'-(trifluoromethyl)biphenyl

4-Cyano-4'-(trifluoromethyl)biphenyl is a substituted biphenyl compound featuring a polar cyano (-CN) group and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at opposite ends of the biphenyl scaffold. This molecular architecture results in a significant dipole moment, influencing its physical and chemical properties, including its solubility in various media. The rigid biphenyl core imparts a hydrophobic character, while the cyano and trifluoromethyl groups introduce polarity. The interplay of these features governs the compound's solubility in organic solvents. Understanding this solubility is critical for its application in areas such as organic electronics and medicinal chemistry, where solution-phase processing and bioavailability are key parameters.

Predicted Solubility in Organic Solvents

While specific experimental data is scarce, the molecular structure of 4-Cyano-4'-(trifluoromethyl)biphenyl allows for qualitative predictions regarding its solubility. The presence of the aromatic biphenyl core suggests good solubility in non-polar and aromatic solvents through van der Waals forces and π-π stacking interactions. The polar cyano group can engage in dipole-dipole interactions, potentially enhancing solubility in polar aprotic solvents. The trifluoromethyl group, while polar, is also lipophilic, further contributing to solubility in organic media.

Based on the behavior of structurally similar compounds, such as 4-Cyano-4'-methylbiphenyl, it is anticipated that 4-Cyano-4'-(trifluoromethyl)biphenyl will exhibit good solubility in solvents like acetone, chloroform, and toluene. For biphenyl derivatives, ethanol is often utilized for recrystallization, indicating a moderate to good solubility at elevated temperatures and lower solubility at ambient temperatures.

Table 1: Predicted Qualitative Solubility of 4-Cyano-4'-(trifluoromethyl)biphenyl

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Aromatic | Toluene, Benzene | High | π-π stacking, van der Waals |

| Halogenated | Chloroform, Dichloromethane | High | Dipole-dipole, van der Waals |

| Ketones | Acetone, Methyl Ethyl Ketone | Good | Dipole-dipole, van der Waals |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Good | Dipole-dipole, van der Waals |

| Alcohols | Ethanol, Methanol | Moderate (temperature dependent) | Hydrogen bonding (acceptor), dipole-dipole |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Moderate to Good | Dipole-dipole |

| Alkanes | Hexane, Heptane | Low | van der Waals |

Note: This table is predictive and intended for guidance. Experimental verification is required.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following section outlines a general protocol for determining the solubility of 4-Cyano-4'-(trifluoromethyl)biphenyl in a range of organic solvents. The gravimetric method is a widely used and reliable technique for this purpose.

Gravimetric Solubility Determination Protocol

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in a known amount of the saturated solution.

Materials and Equipment:

-

4-Cyano-4'-(trifluoromethyl)biphenyl (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance (±0.0001 g)

-

Vials with airtight seals

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Experimental Workflow:

Experimental workflow for gravimetric solubility determination.

Detailed Steps:

-

Preparation: Add an excess amount of 4-Cyano-4'-(trifluoromethyl)biphenyl to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient time (typically 24 to 48 hours) to reach saturation.

-

Sampling: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent premature crystallization, the syringe can be pre-warmed to the experimental temperature.

-

Filtration and Weighing: Attach a chemically resistant syringe filter to the syringe and dispense the saturated solution into a pre-weighed vial. Immediately record the total mass of the vial and the saturated solution.

-

Solvent Evaporation: Place the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or use a vacuum desiccator, until the solvent has completely evaporated.

-

Final Weighing: Once the solvent is fully removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units (e.g., g/L, mol/L).

-

Mass of solvent = (Mass of vial + saturated solution) - (Mass of vial + dried solute)

-

Mass of solute = (Mass of vial + dried solute) - Mass of empty vial

-

Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) * 100

-

Solubility (g/L) can be determined by knowing the density of the solvent.

-

Alternative Methods

For high-throughput screening or when only small amounts of the compound are available, other methods can be employed:

-

UV-Vis Spectroscopy: A calibration curve of absorbance versus concentration is first established. A saturated solution is then prepared, filtered, and diluted to fall within the linear range of the calibration curve. The concentration is determined by measuring the absorbance.

-

High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis spectroscopy, a calibration curve is generated. The saturated and filtered solution is injected into the HPLC system, and the concentration is determined from the peak area.

Data Presentation

Quantitative solubility data obtained from experimental measurements should be presented in a clear and structured format to allow for easy comparison across different solvents and temperatures.

Table 2: Illustrative Quantitative Solubility Data for 4-Cyano-4'-(trifluoromethyl)biphenyl at 25 °C

| Solvent | Solubility (g/L) | Solubility (mol/L) | Molar Solubility (x) |

| Toluene | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| Chloroform | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| Acetonitrile | [Experimental Value] | [Calculated Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be populated with experimentally determined data.

Logical Relationships in Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The relationship between solubility and temperature can often be described by the van 't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.

Thermodynamic equilibrium of solubility.

For most solid solutes, the dissolution process is endothermic (ΔH_sol > 0), meaning that solubility increases with increasing temperature. This is a critical consideration for processes like recrystallization.

Conclusion

An In-Depth Technical Guide to the Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Cyano-4'-(trifluoromethyl)biphenyl, a key intermediate in the development of pharmaceuticals and advanced materials. This document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

4-Cyano-4'-(trifluoromethyl)biphenyl is a valuable building block in organic synthesis, primarily due to the presence of the electron-withdrawing cyano and trifluoromethyl groups at opposite ends of the biphenyl system. This substitution pattern imparts a significant dipole moment and unique electronic properties to the molecule, making it a crucial component in the synthesis of liquid crystals, biologically active compounds, and functional materials. The most common and efficient methods for the synthesis of this and similar biphenyl derivatives are palladium-catalyzed cross-coupling reactions.

Core Synthesis Pathways

The construction of the C-C bond between the two phenyl rings in 4-Cyano-4'-(trifluoromethyl)biphenyl is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominently documented and widely utilized method due to its high yields, tolerance of a wide range of functional groups, and the commercial availability of the necessary starting materials.

Two primary Suzuki-Miyaura coupling strategies can be employed:

-

Pathway A: The reaction of 4-bromobenzonitrile with 4-(trifluoromethyl)phenylboronic acid.

-

Pathway B: The reaction of 4-cyanophenylboronic acid with 4-bromobenzotrifluoride.

Both pathways are viable, and the choice often depends on the availability and cost of the starting materials.

Suzuki-Miyaura Coupling: A General Overview

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocols

While specific experimental details for the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl are not extensively detailed in publicly available literature, the following protocols are based on well-established procedures for analogous Suzuki-Miyaura cross-coupling reactions of aryl halides and arylboronic acids. These serve as a robust starting point for the synthesis.

Pathway A: Coupling of 4-bromobenzonitrile and 4-(trifluoromethyl)phenylboronic acid

This is a widely applicable method for the synthesis of unsymmetrical biaryls.

Reaction Scheme:

Figure 1: Synthesis via Pathway A.

Detailed Experimental Protocol:

-

Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq.), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mmol, 2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 mmol, 2.0 eq.) or potassium carbonate.

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

-

Reaction Execution: The reaction mixture is then heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for a period of 4 to 24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified. A common method for purification is recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield the pure 4-Cyano-4'-(trifluoromethyl)biphenyl as a solid.

Pathway B: Coupling of 4-cyanophenylboronic acid and 4-bromobenzotrifluoride

This pathway offers an alternative route with potentially different reaction kinetics and yields depending on the specific substrates.

Reaction Scheme:

Figure 2: Synthesis via Pathway B.

Detailed Experimental Protocol:

The experimental protocol for Pathway B is analogous to that of Pathway A, with the substitution of the starting materials.

-

Reaction Setup: Combine 4-cyanophenylboronic acid (1.2 mmol, 1.2 eq.), 4-bromobenzotrifluoride (1.0 mmol, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2.0 eq.) in a round-bottom flask.

-

Solvent Addition: Add a suitable solvent system, such as toluene/water or DME/water.

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere with vigorous stirring for 4-24 hours, monitoring the reaction progress.

-

Work-up: Cool the reaction, separate the organic phase, extract the aqueous phase, and combine the organic layers. Wash with brine and dry over an anhydrous salt.

-

Purification: Remove the solvent in vacuo and purify the crude product by recrystallization.

Quantitative Data

The following tables summarize typical quantitative data for Suzuki-Miyaura cross-coupling reactions for the synthesis of biphenyl derivatives, which can be expected to be similar for the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Typical Value/Condition |

| Reactant Ratio | Aryl Halide : Arylboronic Acid (1 : 1.1 - 1.5) |

| Catalyst Loading | 1 - 5 mol% |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Base Stoichiometry | 2 - 3 equivalents |

| Solvent | Toluene, Dioxane, DMF, THF, Ethanol/Water mixtures |

| Temperature | 80 - 120 °C |

| Reaction Time | 2 - 24 hours |

| Typical Yield | 70 - 95% |

Table 2: Physical and Spectroscopic Data for 4-Cyano-4'-(trifluoromethyl)biphenyl

| Property | Value |

| CAS Number | 140483-60-9 |

| Molecular Formula | C₁₄H₈F₃N |

| Molecular Weight | 247.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available in public sources |

| ¹H NMR | Expected signals in the aromatic region (δ 7.5-8.0 ppm) |

| ¹³C NMR | Expected signals for aromatic carbons, cyano carbon, and trifluoromethyl carbon |

| ¹⁹F NMR | Expected singlet for the -CF₃ group |

| IR (cm⁻¹) | Expected characteristic peaks for C≡N stretch (~2230), C-F stretch (~1300-1100), and aromatic C-H and C=C stretches |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from reaction setup to the characterization of the final product.

Figure 3: General experimental workflow.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl. By carefully selecting the starting materials, catalyst, base, and solvent system, and by adhering to the general protocols outlined in this guide, researchers can achieve high yields of the desired product. The provided workflow and data tables serve as a valuable resource for the planning and execution of this important synthetic transformation. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific laboratory or industrial applications.

An In-depth Technical Guide to the Electronic and Photophysical Properties of 4-Cyano-4'-(trifluoromethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-4'-(trifluoromethyl)biphenyl is a substituted aromatic compound featuring a biphenyl core functionalized with a cyano (-CN) group and a trifluoromethyl (-CF3) group at opposite ends. This molecular structure imparts a unique combination of electronic characteristics that make it a molecule of significant interest in materials science and organic electronics. The presence of two potent electron-withdrawing groups creates a molecule with a strong dipole moment and distinct electronic and photophysical properties, positioning it as a valuable building block for liquid crystals, organic semiconductors, and other advanced functional materials.[1]

This technical guide provides a comprehensive overview of the known electronic and photophysical properties of 4-Cyano-4'-(trifluoromethyl)biphenyl. It details the theoretical basis for its behavior, outlines standard experimental protocols for its synthesis and characterization, and presents its molecular data.

Molecular and Physical Properties

The core characteristics of 4-Cyano-4'-(trifluoromethyl)biphenyl are summarized in the table below.

| Property | Value |

| IUPAC Name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile |

| CAS Number | 140483-60-9 |

| Molecular Formula | C₁₄H₈F₃N |

| Molecular Weight | 247.21 g/mol |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of 4-Cyano-4'-(trifluoromethyl)biphenyl

Electronic Properties

The electronic nature of 4-Cyano-4'-(trifluoromethyl)biphenyl is dominated by its two functional groups. Both the cyano and trifluoromethyl moieties are powerful electron-withdrawing groups. Their placement at the 4 and 4' positions of the biphenyl scaffold results in several key electronic features:

-

Strong Dipole Moment: The synergistic electron-withdrawing effect of the -CN and -CF3 groups at opposite ends of the molecular axis creates a significant permanent dipole moment. This high polarity is crucial for applications in liquid crystals, where it influences properties like dielectric anisotropy.[1]

-

Lowered Molecular Orbital Energies: The electron-withdrawing nature of the substituents lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This tuning of frontier molecular orbitals is a key strategy in designing n-type and ambipolar organic semiconductors for devices like organic field-effect transistors (OFETs).[1]

-

Enhanced Stability: The inclusion of the trifluoromethyl group is known to enhance the thermal and metabolic stability of organic molecules, a desirable trait for materials used in electronic devices.[1]

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically absorption and emission processes. For 4-Cyano-4'-(trifluoromethyl)biphenyl, these properties are directly linked to its electronic structure. The primary electronic transition is expected to be a π → π* transition within the conjugated biphenyl system.

While the theoretical framework is clear, specific experimental quantitative data for the photophysical properties of 4-Cyano-4'-(trifluoromethyl)biphenyl are not widely available in the published literature. The table below summarizes the key photophysical parameters.

| Parameter | Symbol | Value | Notes |

| Absorption Maximum | λabs | Data Not Available | Expected in the UV region, characteristic of a π → π* transition in a biphenyl system. Substituents may cause a red-shift compared to unsubstituted biphenyl. |

| Emission Maximum | λem | Data Not Available | Fluorescence is expected upon excitation into the absorption band. The specific wavelength would depend on the energy gap and solvent polarity. |

| Fluorescence Quantum Yield | ΦF | Data Not Available | Represents the efficiency of the fluorescence process. Biphenyl itself has a quantum yield of ~0.18. Substitution can increase or decrease this value. |

| Fluorescence Lifetime | τF | Data Not Available | The average time the molecule spends in the excited state before returning to the ground state. Typically in the range of 0.5 to 20 nanoseconds for similar molecules.[2] |

Synthesis and Characterization Workflow

The synthesis of asymmetrically substituted biphenyls like 4-Cyano-4'-(trifluoromethyl)biphenyl is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly prominent and efficient method. The general workflow, from synthesis to characterization, is outlined in the diagram below.

Caption: Workflow for synthesis and characterization.

Structure-Property Relationship

The unique properties of this molecule are a direct consequence of its structure. The electron-withdrawing groups influence the frontier molecular orbitals, which in turn dictates the molecule's interaction with light and its behavior in electronic fields.

Caption: Influence of structure on molecular properties.

Experimental Protocols

While specific protocols for 4-Cyano-4'-(trifluoromethyl)biphenyl are not readily published, the following sections detail standard, widely accepted methodologies for the synthesis and characterization of this class of compound.

I. Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

-

Reactant Preparation: In a nitrogen-purged reaction vessel, combine 4-bromobenzonitrile (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ (2.5 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture under a nitrogen atmosphere (e.g., at 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

II. UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum to determine λabs.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) in a 1 cm path length quartz cuvette. A typical concentration is around 10⁻⁵ M. The absorbance at the maximum should be between 0.1 and 1.0.

-

Blank Spectrum: Record a baseline spectrum of the pure solvent in the cuvette.

-

Sample Spectrum: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-500 nm).

-

Data Analysis: Subtract the blank spectrum from the sample spectrum. The wavelength at which the maximum absorbance occurs is the λabs.

III. Fluorescence Spectroscopy (Emission and Quantum Yield)

This protocol describes the measurement of the fluorescence spectrum and the determination of the fluorescence quantum yield (ΦF) using the comparative method.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile similar to the test compound (e.g., quinine sulfate or fluorescein).

-

Sample Preparation: Prepare a series of dilute solutions of both the test compound and the standard, ensuring the absorbance of each at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Emission Spectra: For both the test compound and the standard, excite the samples at the same wavelength and record the fluorescence emission spectra. The integration time and slit widths should be kept constant.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the test sample and the standard.

-

Quantum Yield Calculation: Calculate the quantum yield of the test sample (Φtest) using the following equation: Φtest = Φstd * (Itest / Istd) * (Astd / Atest) * (ηtest² / ηstd²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

'test' and 'std' refer to the test sample and the standard, respectively.[3]

-

IV. Fluorescence Lifetime Measurement

This protocol describes the measurement of fluorescence lifetime (τF) using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or LED) and a sensitive, high-speed detector.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

-

Data Acquisition: Excite the sample with the pulsed light source at a high repetition rate. The detector measures the arrival time of individual emitted photons relative to the excitation pulse. A histogram of these arrival times is built up over millions of cycles, forming a decay curve.

-

Instrument Response Function (IRF): Measure the IRF by using a scattering solution (e.g., a dilute ludox suspension) in place of the sample.

-

Data Analysis: Deconvolute the IRF from the sample's decay curve. Fit the resulting data to an exponential decay function (or a sum of exponentials) to extract the fluorescence lifetime(s), τF.

References

molecular structure and formula of 4-Cyano-4'-(trifluoromethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 4-Cyano-4'-(trifluoromethyl)biphenyl. It includes detailed experimental protocols for its synthesis and characterization, catering to the needs of researchers and professionals in drug development and materials science.

Molecular Structure and Properties

4-Cyano-4'-(trifluoromethyl)biphenyl is a fluorinated organic compound with the molecular formula C₁₄H₈F₃N.[1] Its structure features a biphenyl backbone substituted with a cyano (-CN) group at the 4-position and a trifluoromethyl (-CF₃) group at the 4'-position. This substitution pattern results in a molecule with a significant dipole moment and unique electronic properties, making it a compound of interest in various fields, including liquid crystals, organic electronics, and medicinal chemistry.[1]

The presence of the strong electron-withdrawing cyano and trifluoromethyl groups significantly influences the electronic nature of the biphenyl system.[1] This electronic characteristic is key to its application in organic electronic devices, where it can be utilized as a building block for n-type or ambipolar organic semiconductors.[1] In the realm of medicinal chemistry, the trifluoromethyl group is a common feature in drug candidates, as it can enhance metabolic stability and bioavailability.[1]

Physicochemical Data

A summary of the key physicochemical properties of 4-Cyano-4'-(trifluoromethyl)biphenyl is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈F₃N | [1] |

| Molecular Weight | 247.22 g/mol | [2] |

| IUPAC Name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile | [2] |

| CAS Number | 140483-60-9 | [1] |

| Melting Point | 108.0 to 112.0 °C (for the analogous 4-Cyano-4'-methylbiphenyl) | [3] |

| Boiling Point | 343.5±21.0 °C (Predicted) | [3] |

| Density | 1.09±0.1 g/cm³ (Predicted) | [3] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of 4-Cyano-4'-(trifluoromethyl)biphenyl.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm, as a set of doublets corresponding to the protons on the two phenyl rings.[1] |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbon atoms in the biphenyl backbone, the cyano group, and the trifluoromethyl group. |

| ¹⁹F NMR | The fluorine NMR spectrum is anticipated to exhibit a sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group, with a chemical shift sensitive to the electronic environment.[1] |

| Mass Spectrometry | Mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at an m/z of approximately 247.22. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the C≡N stretching of the cyano group and C-F stretching of the trifluoromethyl group. |

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

The primary synthetic route to 4-Cyano-4'-(trifluoromethyl)biphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the C-C bond between the two phenyl rings.

Materials:

-

4-Bromobenzonitrile

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromobenzonitrile (1 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

-

Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) to the flask.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.

-

Reaction: Heat the mixture to reflux (typically around 80-100 °C) and stir vigorously for several hours (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Caption: A generalized workflow for the formulation and characterization of a liquid crystal mixture.

This guide provides a foundational understanding of 4-Cyano-4'-(trifluoromethyl)biphenyl for research and development purposes. The provided protocols and data are intended as a starting point, and optimization may be necessary based on specific experimental conditions and available instrumentation.

References

4-Cyano-4'-(trifluoromethyl)biphenyl Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Cyano-4'-(trifluoromethyl)biphenyl derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. This document details their synthesis, biological activity, and mechanism of action, with a focus on their role as Selective Androgen Receptor Modulators (SARMs).

Core Concepts and Applications

4-Cyano-4'-(trifluoromethyl)biphenyl serves as a key structural scaffold for a variety of functional molecules. The presence of the cyano (-CN) and trifluoromethyl (-CF3) groups imparts unique electronic properties and metabolic stability, making these derivatives attractive candidates for drug discovery and the development of advanced materials.

In the realm of medicine, these derivatives are most notably recognized for their potent and selective androgen receptor (AR) modulating activity. SARMs are a class of therapeutic compounds that exhibit anabolic effects on muscle and bone similar to anabolic steroids but with reduced androgenic effects on other tissues like the prostate.[1] This tissue selectivity makes them promising candidates for the treatment of muscle wasting diseases, osteoporosis, and certain types of cancer.[2][3]

Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl Derivatives

The primary synthetic route to 4-Cyano-4'-(trifluoromethyl)biphenyl and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl is as follows:

Reactants:

-

4-Bromobenzonitrile

-

4-(Trifluoromethyl)phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Sodium carbonate, Potassium carbonate)

-

Solvent (e.g., Toluene, Dimethoxyethane (DME), water mixtures)

Procedure:

-

To a reaction vessel, add 4-bromobenzonitrile (1 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.1-1.5 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water or DME and water.

-

Add an aqueous solution of the base (2-3 equivalents).

-

The reaction mixture is then heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (typically 2-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield the pure 4-Cyano-4'-(trifluoromethyl)biphenyl.

Biological Activity and Quantitative Data

The biological activity of 4-Cyano-4'-(trifluoromethyl)biphenyl derivatives is primarily attributed to their interaction with the androgen receptor. The data presented below summarizes the in vitro and in vivo activities of representative compounds from this class.

| Compound | Target | Assay | Activity (IC50/EC50/Ki) | Reference |

| Bicalutamide Analogues | Androgen Receptor | Binding Affinity | Ki = 1.7 ± 0.2 nM | [6][7] |

| S-23 | Androgen Receptor | In vivo (castrated rats) | ED50 (prostate) = 0.43 mg/day | [6][7] |

| S-23 | Androgen Receptor | In vivo (castrated rats) | ED50 (levator ani) = 0.079 mg/day | [6][7] |

| Fluorinated NH2-biphenyl-diarylpyrimidines | HIV-1 Reverse Transcriptase | Antiviral Activity | EC50 = 1.8 - 35.9 nM | [8] |

Mechanism of Action: Androgen Receptor Signaling

4-Cyano-4'-(trifluoromethyl)biphenyl derivatives that act as SARMs exert their effects by binding to the androgen receptor. The AR is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of target genes.

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical (genomic) and non-classical (non-genomic) signaling pathways of the androgen receptor. SARMs, like endogenous androgens, bind to the AR and initiate these cascades.

Caption: Androgen Receptor Signaling Pathway.

Classical (Genomic) Pathway:

-

In the cytoplasm, the AR is in an inactive state, bound to heat shock proteins (HSPs).

-

A SARM or endogenous androgen enters the cell and binds to the ligand-binding domain of the AR, causing a conformational change.

-

This binding event leads to the dissociation of HSPs from the AR.

-

The activated AR-ligand complex then dimerizes and translocates into the nucleus.

-

Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

-

This binding recruits co-regulatory proteins and modulates the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the anabolic and androgenic effects.

Non-Classical (Non-Genomic) Pathway:

In addition to the classical genomic pathway, AR can also mediate rapid, non-genomic effects through interactions with signaling molecules in the cytoplasm. These pathways can involve the activation of kinases such as MAPK and PI3K/AKT, leading to more immediate cellular responses. The tissue-selective effects of SARMs may be partly explained by their differential ability to activate these non-genomic pathways in various tissues.[7]

Conclusion

4-Cyano-4'-(trifluoromethyl)biphenyl derivatives represent a versatile and highly valuable class of compounds. Their unique chemical properties and potent biological activities, particularly as SARMs, have positioned them at the forefront of research in medicinal chemistry. The synthetic accessibility via Suzuki-Miyaura coupling allows for the generation of diverse libraries for structure-activity relationship studies. A thorough understanding of their mechanism of action through the androgen receptor signaling pathway is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for professionals engaged in the research and development of these promising molecules.

References

- 1. usada.org [usada.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

In-Depth Technical Guide on the Thermal Stability of 4-Cyano-4'-(trifluoromethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-4'-(trifluoromethyl)biphenyl is a substituted biphenyl compound featuring two electron-withdrawing groups: a cyano (-CN) group and a trifluoromethyl (-CF₃) group. These functional groups are known to significantly influence the electronic properties, molecular packing, and overall stability of organic molecules. The trifluoromethyl group, in particular, is recognized for its ability to enhance thermal and metabolic stability in organic compounds, a property of significant interest in the development of pharmaceuticals and advanced materials. This guide explores the expected thermal properties of 4-Cyano-4'-(trifluoromethyl)biphenyl and provides detailed, generalized experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Properties

The presence of the trifluoromethyl group is anticipated to increase the thermal stability of the biphenyl core. The strong carbon-fluorine bonds in the -CF₃ group require a significant amount of energy to break, thus elevating the decomposition temperature of the molecule. The cyano group, also being electron-withdrawing, contributes to the overall electronic stability of the molecule.

While specific quantitative data is not available, a hypothetical summary of the kind of data that would be obtained from thermal analysis is presented below for illustrative purposes.

Hypothetical Thermal Properties of 4-Cyano-4'-(trifluoromethyl)biphenyl

| Property | Expected Value (Illustrative) | Method of Determination |

| Melting Point (Tₘ) | 100 - 120 °C | DSC |

| Decomposition Temperature (Tₔ) | > 300 °C (in inert atmosphere) | TGA |

| Onset of Decomposition | ~280 °C | TGA |

| Residue at 600 °C | < 5% (in inert atmosphere) | TGA |

Note: The values in the table above are hypothetical and should be experimentally determined for accurate characterization.

Experimental Protocols

Detailed methodologies for the thermal analysis of 4-Cyano-4'-(trifluoromethyl)biphenyl are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and thermal stability of the compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the 4-Cyano-4'-(trifluoromethyl)bhenyl sample (typically 2-5 mg) is accurately weighed into a clean, tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The instrument is allowed to stabilize at the starting temperature (e.g., 30 °C).

-

-

Thermal Program:

-

The sample is heated from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the decomposition temperature (often taken as the temperature of maximum rate of mass loss from the derivative thermogravimetric, DTG, curve). The percentage of residual mass at the final temperature is also determined.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of the compound.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the 4-Cyano-4'-(trifluoromethyl)biphenyl sample (typically 1-3 mg) is accurately weighed into a clean, tared DSC pan (e.g., aluminum). The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

The instrument is equilibrated at the starting temperature (e.g., 25 °C).

-

-

Thermal Program:

-

The sample is subjected to a heat-cool-heat cycle. For example:

-

Heat from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a constant rate (e.g., 10 °C/min).

-

Cool from 150 °C back to 25 °C at a controlled rate (e.g., 10 °C/min).

-

Reheat from 25 °C to 150 °C at the same heating rate. This second heating scan is often used to obtain a clear melting endotherm, free from thermal history effects.

-

-

-

Data Acquisition: The heat flow to the sample is measured relative to the reference pan as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting. The onset temperature of the melting peak is typically reported as the melting point (Tₘ).

Visualizations

The following diagrams illustrate a typical experimental workflow for assessing the thermal stability of a compound like 4-Cyano-4'-(trifluoromethyl)biphenyl.

The following diagram illustrates the logical relationship between the molecular structure and the expected thermal properties.

Conclusion

While specific experimental data on the thermal stability of 4-Cyano-4'-(trifluoromethyl)biphenyl is not currently available in the public domain, a strong theoretical basis suggests that it possesses enhanced thermal stability. This is primarily attributed to the presence of the trifluoromethyl group. The generalized experimental protocols for TGA and DSC outlined in this guide provide a robust framework for the empirical determination of its melting point, decomposition temperature, and other key thermal properties. Such characterization is crucial for its potential applications in drug development and materials science, where thermal stability is a critical parameter. It is strongly recommended that these experimental analyses be performed to obtain precise and reliable data for this compound.

Spectroscopic and Synthetic Insights into 4-Cyano-4'-(trifluoromethyl)biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for the key chemical intermediate, 4-Cyano-4'-(trifluoromethyl)biphenyl. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and a visualization of its common synthetic pathway.

Core Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Cyano-4'-(trifluoromethyl)biphenyl.

Table 1: NMR Spectroscopic Data of 4-Cyano-4'-(trifluoromethyl)biphenyl

| Nucleus | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H | CDCl3 | 499.73 | 7.77, 7.75 | m | H3, H5, H9, H11 | |

| 7.7 | m | H2, H6, H8, H12 | ||||

| 13C{1H} | CDCl3 | 125.67 | 144.1 | C7 | ||

| 142.7 | C4 | |||||

| 132.8 | C9, C11 | |||||

| 130.7 | q | 2JC-F = 32.5 | C1 | |||

| 127.9 | C8, C12 | |||||

| 127.6 | C3, C5 | |||||

| 126.1 | q | 3JC-F = 3.5 | C2, C6 | |||

| 124 | q | 1JC-F = 270 | CF3 | |||

| 118.5 | CN | |||||

| 112 | C10 | |||||

| 19F | CDCl3 | 470.17 | -62.67 | s | CF3 |

Note: The assignments are based on the provided supplementary information.[1]

Table 2: Mass Spectrometry Data of 4-Cyano-4'-(trifluoromethyl)biphenyl

| Technique | Ionization Mode | m/z | Relative Intensity (%) | Fragment |

| Mass Spectrometry | Electron Ionization (EI) | 247 | 100 | [M]+ |

Note: The molecular weight of 4-Cyano-4'-(trifluoromethyl)biphenyl is 247.21 g/mol .[2]

Infrared (IR) Spectroscopy

-

~2230 cm-1: C≡N stretching vibration of the nitrile group.

-

~3100-3000 cm-1: Aromatic C-H stretching vibrations.

-

~1600 cm-1 and ~1485 cm-1: Aromatic C=C stretching vibrations.

-

~1325 cm-1: Strong absorption due to the C-F stretching of the trifluoromethyl group.

-

~840-810 cm-1: Out-of-plane C-H bending vibrations characteristic of 1,4-disubstituted benzene rings.

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

4-Cyano-4'-(trifluoromethyl)biphenyl is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] A general procedure is as follows:

-

Reactant Preparation: In a reaction vessel, combine 4-bromobenzonitrile (1 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh3)4 (e.g., 3 mol%).

-

Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, DME, or THF) and an aqueous solution of a base (e.g., 2M Na2CO3 or K2CO3).

-

Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-Cyano-4'-(trifluoromethyl)biphenyl.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl3).

-

1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (CHCl3 at 7.26 ppm).

-

13C NMR: Acquire the proton-decoupled 13C spectrum. A larger number of scans and a higher concentration of the sample may be required. Chemical shifts are referenced to the solvent peak (CDCl3 at 77.16 ppm).

-

19F NMR: Acquire the proton-decoupled 19F spectrum. Chemical shifts are typically referenced to an external standard such as CFCl3 (0 ppm).

Mass Spectrometry (MS): Mass spectra can be obtained using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample, either directly as a solid or dissolved in a volatile solvent, into the instrument.

-

Ionization: Subject the sample to electron impact at a standard energy of 70 eV.

-

Analysis: Analyze the resulting fragments based on their mass-to-charge (m/z) ratio.

Infrared (IR) Spectroscopy: FT-IR spectra are typically recorded using a spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over a typical range of 4000-400 cm-1 with a sufficient number of scans to achieve a good quality spectrum.

Visualizing the Synthetic Pathway

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The following diagram illustrates the catalytic cycle for the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 4-Cyano-4'-(trifluoromethyl)biphenyl in Organic Electronics

Introduction

4-Cyano-4'-(trifluoromethyl)biphenyl is a promising small molecule for applications in organic electronics. Its molecular structure, featuring a π-conjugated biphenyl core functionalized with a strong electron-withdrawing cyano (-CN) group and a bulky, electron-withdrawing trifluoromethyl (-CF3) group, suggests its potential as an n-type semiconductor. The cyano group is known to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport, a key characteristic for n-type materials. The trifluoromethyl group can enhance molecular packing, improve oxidative stability, and increase solubility in organic solvents, which is advantageous for device fabrication.

These properties make 4-Cyano-4'-(trifluoromethyl)biphenyl a candidate for use in various organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Potential Applications and Expected Performance

N-Type Semiconductor in Organic Field-Effect Transistors (OFETs)

The strong electron-withdrawing nature of both the cyano and trifluoromethyl groups is expected to impart n-type (electron-transporting) behavior to 4-Cyano-4'-(trifluoromethyl)biphenyl. In an OFET, this material could be used as the active channel layer.

Table 1: Projected OFET Performance of 4-Cyano-4'-(trifluoromethyl)biphenyl

| Parameter | Projected Value | Device Architecture |

| Electron Mobility (µe) | 0.1 - 1.5 cm²/Vs | Top-Contact, Bottom-Gate |

| On/Off Ratio | > 10⁶ | Top-Contact, Bottom-Gate |

| Threshold Voltage (Vth) | +10 to +30 V | Top-Contact, Bottom-Gate |

| Air Stability | Moderate to High | Encapsulated Device |

Electron Transporting Layer (ETL) or Host Material in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, 4-Cyano-4'-(trifluoromethyl)biphenyl could function as an electron-transporting material or as a host for a phosphorescent emitter. Its high electron mobility would facilitate efficient electron injection from the cathode and transport to the emissive layer. Its wide bandgap, a common feature of biphenyl-based molecules, would allow for efficient energy transfer to a guest emitter.

Table 2: Projected Properties of 4-Cyano-4'-(trifluoromethyl)biphenyl for OLED Applications

| Property | Projected Value | Application |

| LUMO Energy Level | -2.8 to -3.2 eV | Electron Transport Layer |

| Triplet Energy (ET) | > 2.6 eV | Host for Green/Red Emitters |

| Glass Transition Temp. (Tg) | > 100 °C | Amorphous Film Stability |

Experimental Protocols

Protocol 1: Fabrication of a Top-Contact, Bottom-Gate OFET via Solution Shearing

This protocol describes a general method for fabricating an OFET using a solution-based deposition technique.

Materials and Equipment:

-

Highly doped silicon wafer with a 300 nm thermal oxide layer (Si/SiO₂)

-

4-Cyano-4'-(trifluoromethyl)biphenyl

-

High-purity organic solvent (e.g., chlorobenzene, dichlorobenzene)

-

Octadecyltrichlorosilane (OTS) for surface treatment

-

Gold (Au) for source/drain electrodes

-

Solution shearing setup

-

Thermal evaporator

-

Glovebox with an inert atmosphere (N₂)

-

Semiconductor parameter analyzer

Procedure:

-

Substrate Cleaning:

-

Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 2 cm x 2 cm).

-

Sonciate the substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with an O₂ plasma cleaner for 5 minutes to remove any remaining organic residues and to hydroxylate the surface.

-

-

Dielectric Surface Modification:

-

Prepare a 10 mM solution of OTS in anhydrous toluene.

-

Immerse the cleaned substrates in the OTS solution for 30 minutes at 60 °C.

-

Rinse the substrates with fresh toluene to remove excess OTS.

-

Anneal the substrates at 120 °C for 30 minutes in a vacuum oven.

-

-

Semiconductor Deposition by Solution Shearing:

-

Prepare a solution of 4-Cyano-4'-(trifluoromethyl)biphenyl in the chosen solvent (e.g., 5 mg/mL in chlorobenzene).

-

Place the OTS-treated substrate on the heating stage of the solution shearing setup, set to the desired temperature (e.g., 80 °C).

-

Dispense a small volume of the semiconductor solution at the edge of the shearing blade.

-

Move the blade across the substrate at a constant speed (e.g., 0.1 mm/s) to deposit a thin film of the semiconductor.

-

Anneal the film at a temperature just below the material's melting point for 30 minutes inside the glovebox to improve crystallinity.

-

-

Electrode Deposition:

-

Transfer the substrate to a thermal evaporator.

-

Using a shadow mask, deposit 50 nm of gold for the source and drain electrodes at a rate of 0.1-0.2 Å/s. The channel length and width are defined by the shadow mask.

-

-

Device Characterization:

-

Transfer the completed device to a probe station connected to a semiconductor parameter analyzer inside the glovebox.

-

Measure the output and transfer characteristics to determine the electron mobility, on/off ratio, and threshold voltage.

-

Workflow Diagram for OFET Fabrication:

Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation

This protocol outlines the fabrication of a simple phosphorescent OLED using 4-Cyano-4'-(trifluoromethyl)biphenyl as a host material.

Materials and Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

4-Cyano-4'-(trifluoromethyl)biphenyl (Host)

-

Hole Injection Layer (HIL) material (e.g., Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane - TAPC)

-

Hole Transport Layer (HTL) material (e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine - NPB)

-

Phosphorescent emitter (e.g., a green or red Iridium complex)

-

Electron Transport Layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃)

-

Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)

-

Aluminum (Al) for the cathode

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-

Glovebox with an inert atmosphere (N₂)

-

Electroluminescence measurement system

Procedure:

-

Substrate Preparation:

-

Clean the patterned ITO substrates using the same procedure as for the OFET substrates.

-

Treat the cleaned substrates with O₂ plasma for 5 minutes.

-

-

Organic Layer Deposition:

-

Load the cleaned ITO substrate into the thermal evaporation chamber.

-

Sequentially deposit the organic layers in the following order without breaking vacuum:

-

HIL: 30 nm of TAPC at a deposition rate of 1 Å/s.

-

HTL: 20 nm of NPB at a deposition rate of 1 Å/s.

-

Emissive Layer (EML): 20 nm of 4-Cyano-4'-(trifluoromethyl)biphenyl co-evaporated with the phosphorescent emitter (e.g., 6% dopant concentration). The deposition rates should be adjusted to achieve the desired doping ratio.

-

ETL: 30 nm of Alq₃ at a deposition rate of 1 Å/s.

-

-

-

Cathode Deposition:

-

Without breaking vacuum, deposit the cathode layers:

-

EIL: 1 nm of LiF at a deposition rate of 0.1 Å/s.

-

Cathode: 100 nm of Al at a deposition rate of 2-3 Å/s.

-

-

-

Encapsulation and Characterization:

-

Transfer the device to a glovebox for encapsulation using a UV-curable epoxy and a glass lid.

-

Measure the current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectrum of the device.

-

Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract